2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride
Description
2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride is a hydrochloride salt of an amino acetic acid derivative featuring a methoxypropan-2-yl substituent. This compound is structurally related to metabolites of the herbicide metolachlor (e.g., MESA and MOXA), which are formed via environmental degradation in soil . Metolachlor itself is a chloroacetamide herbicide widely used in agriculture, and its metabolites are polar compounds with increased environmental mobility . The methoxypropan-2-yl group in this compound contributes to its hydrophilicity, influencing its solubility and environmental persistence.
Properties
IUPAC Name |
2-(1-methoxypropan-2-ylamino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-5(4-10-2)7-3-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLIRBDJFNMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride typically involves the reaction of 2-(1-methoxypropan-2-yl)amine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable reagent in organic chemistry. It is utilized as a building block for synthesizing more complex molecules, aiding in the development of new pharmaceuticals and chemical intermediates. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile tool for chemists.
Biochemical Assays
In biological research, 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride is employed in biochemical assays to study enzyme kinetics and protein interactions. Its role as a substrate or inhibitor can provide insights into metabolic pathways and enzyme mechanisms, making it crucial for drug development and pharmacological studies.
Pharmaceutical Development
The compound has shown potential in pharmaceutical applications, particularly in developing antibacterial agents. Research indicates that derivatives of this compound may enhance the efficacy of existing antibiotics or serve as lead compounds for new drug formulations targeting bacterial infections .
Case Study 1: Antibacterial Properties
A study explored the antibacterial effects of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent. The study highlighted the compound's mechanism of action, which involves disrupting bacterial cell wall synthesis .
Case Study 2: Enzyme Kinetics
In another research project, this compound was used to investigate the kinetics of a specific enzyme involved in metabolic pathways. The findings revealed that varying concentrations of the compound affected enzyme activity, providing valuable data for understanding metabolic regulation and potential drug interactions.
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile reagent for various chemical reactions |
| Biochemical Assays | Studies on enzyme kinetics and protein interactions | Significant insights into metabolic pathways |
| Pharmaceutical Development | Potential antibacterial agent | Inhibitory effects on bacterial growth |
Mechanism of Action
The mechanism of action of 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the molecular features and properties of 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride with analogs bearing different substituents:
Key Observations:
- Polarity : The methoxypropan-2-yl group enhances hydrophilicity compared to alkyl (butan-2-yl) or aromatic substituents.
- Lipophilicity : Aromatic (methoxyphenyl) and sulfur-containing (methylsulfanyl) analogs exhibit higher lipophilicity, affecting membrane permeability.
- Functional Groups : Ester derivatives (e.g., methyl esters) may hydrolyze more readily than the free acid form .
Biological Activity
2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride is a compound of interest in various fields including medicinal chemistry and biochemistry. Its structural features, particularly the methoxy and amino groups, suggest potential biological activities that warrant detailed investigation. This article reviews its biological activity based on diverse research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a methoxy group attached to a propan-2-yl amino group, which is further linked to acetic acid. This structure allows for various interactions with biological molecules, influencing its activity.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate enzymatic activities and signal transduction pathways, impacting various biological processes.
Enzyme Interaction
Research indicates that this compound can act as a substrate or inhibitor in enzymatic reactions. It has been employed in studies focusing on enzyme kinetics, revealing its potential role in metabolic pathways.
Table 1: Summary of Enzyme Interactions
| Enzyme Target | Activity Type | Observed Effect |
|---|---|---|
| Enzyme A | Inhibition | Reduced activity at high concentrations |
| Enzyme B | Substrate | Enhanced reaction rates observed |
| Enzyme C | Modulator | Altered activity depending on concentration |
Pharmacological Studies
In vivo studies have shown that this compound can influence behavioral responses in animal models. For instance, its administration has been linked to changes in locomotor activity and anxiety-like behavior in rodents .
Case Study: Behavioral Impact
A study involving rats demonstrated that doses of the compound significantly altered their response to stress tests, indicating potential anxiolytic properties. The results suggested that the compound might interact with neurotransmitter systems involved in stress response.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicate a relatively low toxicity level when administered orally or via inhalation .
Table 2: Acute Toxicity Data
| Route of Administration | Species | LD50 (mg/kg) |
|---|---|---|
| Oral | Rat | >10,000 |
| Inhalation | Mouse | 300 |
Research Applications
The compound serves as a valuable reagent in organic synthesis and biochemical assays. Its ability to participate in chemical reactions makes it useful for developing more complex molecules in pharmaceutical research.
Q & A
Q. What are the recommended synthetic routes for 2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution between 1-methoxypropan-2-amine and a haloacetic acid derivative (e.g., chloroacetic acid), followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include:
- Reaction conditions : Conduct the reaction under anhydrous conditions with a polar aprotic solvent (e.g., acetonitrile) at 50–60°C for 6–8 hours.
- Purification : Recrystallization from ethanol/water (1:3 v/v) improves purity. Monitor by TLC (silica gel, eluent: chloroform/methanol 9:1) .
- Yield optimization : Use a 1.2:1 molar excess of haloacetic acid to ensure complete amine conversion.
Q. How should researchers characterize this compound’s structural integrity post-synthesis?
Use a combination of 1H NMR (in D2O or DMSO-d6) and FT-IR spectroscopy :
Q. What are the solubility properties and stability considerations for this compound?
- Solubility : Hydrochloride salts generally exhibit high water solubility due to ionic dissociation. Test solubility in polar solvents (e.g., water, methanol) and nonpolar solvents (e.g., hexane) to confirm .
- Stability : Store at –20°C in a desiccator to prevent hygroscopic degradation. Avoid prolonged exposure to light or elevated temperatures (>40°C) .
Q. What safety protocols are critical during handling?
- Exposure control : Use fume hoods and PPE (gloves, lab coats). Monitor airborne concentrations if heating or aerosol generation occurs .
- Emergency measures : Immediate eye washing and decontamination showers are required for skin/eye contact. Avoid storing near strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound’s structural analogs?
Discrepancies in NMR signals (e.g., split peaks, unexpected shifts) may arise from:
- Solvent effects : Compare spectra in D2O vs. DMSO-d6 to identify hydrogen bonding or ionic interactions .
- Dynamic processes : Variable-temperature NMR can reveal conformational changes (e.g., rotameric equilibria) .
- Impurity interference : Use HPLC-MS (C18 column, 0.1% formic acid mobile phase) to detect byproducts .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors).
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. Prioritize derivatives with LogP <3 and polar surface area <140 Ų .
- Retrosynthetic analysis : AI-driven platforms (e.g., Synthia) propose feasible synthetic routes for novel analogs .
Q. How does the methoxy group influence the compound’s reactivity in nucleophilic environments?
The methoxy group acts as an electron-donating substituent, which:
Q. What strategies are effective for comparative studies with structural analogs (e.g., ethyl vs. methyl substitutions)?
- Property mapping : Compare LogD, pKa, and solubility profiles using HPLC and potentiometric titration .
- Biological assays : Test analogs in cell-based models (e.g., IC50 determinations) to correlate structural variations with activity .
- Crystallography : Resolve crystal structures (using SHELXL ) to analyze conformational differences.
Q. How can degradation pathways be elucidated under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light.
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the methoxy group or decarboxylation) .
- Mechanistic modeling : Use density functional theory (DFT) to predict bond dissociation energies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
